Lumogallion

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Lumogallion implique la réaction de couplage azo entre la 2,4-dihydroxyaniline et l'acide 4-chloro-2-hydroxybenzènesulfonique. La réaction se produit généralement en milieu acide pour faciliter la formation de la liaison azo. Le processus peut être résumé comme suit :

Diazotation : La 2,4-dihydroxyaniline est traitée avec du nitrite de sodium en présence d'acide chlorhydrique pour former le sel de diazonium.

Réaction de couplage : Le sel de diazonium est ensuite mis à réagir avec l'acide 4-chloro-2-hydroxybenzènesulfonique dans des conditions de pH contrôlées pour obtenir le this compound.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par des techniques de recristallisation ou de chromatographie pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Lumogallion subit principalement des réactions de complexation avec les ions métalliques, en particulier l'aluminium. La formation du complexe this compound-aluminium est caractérisée par une augmentation significative de l'intensité de fluorescence.

Réactifs et conditions courants :

Réactifs : Sels d'aluminium (par exemple, chlorure d'aluminium), colorant this compound.

Conditions : La réaction est généralement réalisée en solutions aqueuses à un pH neutre à légèrement acide pour garantir une liaison optimale des ions aluminium au this compound.

Principaux produits : Le principal produit d'intérêt est le complexe this compound-aluminium, qui présente une forte fluorescence et est utilisé pour la détection et la quantification des ions aluminium dans divers échantillons .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme sonde fluorescente pour la détection des ions aluminium dans divers échantillons chimiques.

Biologie : Employé dans l'imagerie de l'aluminium dans les tissus et les cellules biologiques, contribuant aux études relatives à la toxicité de l'aluminium et à ses effets biologiques.

Médecine : Utilisé dans la recherche sur le rôle de l'aluminium dans les maladies neurodégénératives telles que la maladie d'Alzheimer.

Industrie : Appliqué à la surveillance environnementale pour détecter la contamination par l'aluminium dans les échantillons d'eau et de sol

5. Mécanisme d'action

Le mécanisme par lequel le this compound exerce ses effets implique la formation d'un complexe stable avec les ions aluminium. La liaison de l'aluminium au this compound induit un changement conformationnel dans la molécule de colorant, ce qui entraîne une fluorescence accrue. Cette fluorescence peut être détectée et mesurée à l'aide de techniques spectroscopiques, ce qui permet la détection sensible et sélective des ions aluminium .

Composés similaires :

Morine : Un autre colorant fluorescent utilisé pour la détection de l'aluminium, mais avec une sensibilité inférieure à celle du this compound.

Aluminon : Un réactif utilisé pour la détection de l'aluminium, mais il n'a pas les propriétés de fluorescence du this compound.

Unicité du this compound : Le this compound se distingue par sa sensibilité et sa sélectivité élevées pour les ions aluminium. Contrairement aux autres colorants, le this compound forme un complexe hautement fluorescent avec l'aluminium, ce qui en fait un choix privilégié pour les applications nécessitant une détection précise et exacte de l'aluminium .

Applications De Recherche Scientifique

Biological Applications

1.1 Detection of Aluminum in Biological Tissues

Lumogallion has been extensively used for the detection of aluminum in human tissues, particularly in studies investigating neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound staining can unequivocally identify aluminum in brain tissues, providing insights into its potential role in disease pathology. For instance, studies have demonstrated the presence of aluminum in the brains of individuals diagnosed with Alzheimer's, autism spectrum disorder (ASD), and multiple sclerosis (MS) using this compound as a histological stain .

Case Study: Aluminum Detection in Alzheimer's Disease

- Objective : To investigate the presence of aluminum in brain tissues of Alzheimer's patients.

- Methodology : Brain tissue samples were stained with this compound and analyzed using fluorescence microscopy.

- Findings : The study confirmed significant aluminum accumulation in specific brain regions associated with cognitive decline .

1.2 Tracking Aluminum Adjuvants in Vaccines

This compound is also employed to track aluminum adjuvants used in vaccines. Its ability to stain viable cells allows researchers to visualize the internalization and distribution of aluminum particles within immune cells, enhancing the understanding of how these adjuvants function.

Case Study: Tracking Phagocytosis of Aluminum Adjuvants

- Objective : To track the intracellular location of aluminum adjuvants post-vaccination.

- Methodology : Monocytic cell lines were treated with aluminum adjuvants and stained with this compound.

- Findings : The study revealed that this compound effectively highlighted phagocytosed aluminum particles within the cytoplasm, indicating its potential for studying immune responses .

Environmental Applications

2.1 Detection of Aluminum in Plant Systems

In environmental science, this compound has been utilized to study aluminum uptake in plants. This application is crucial for understanding how aluminum affects plant health and soil chemistry.

Case Study: Aluminum Uptake in Plant Roots

- Objective : To assess the impact of aluminum on plant root systems.

- Methodology : Plant roots were exposed to aluminum solutions and subsequently stained with this compound.

- Findings : The fluorescence intensity correlated with aluminum concentration, allowing for quantitative assessments of aluminum uptake by plants .

Sensor Technology

3.1 Development of Aluminum-Sensitive Sensors

Recent advancements have led to the development of this compound-based optical sensors for detecting aluminum ions in various media. These sensors exhibit high selectivity and sensitivity, making them suitable for applications ranging from clinical diagnostics to environmental monitoring.

Case Study: this compound-Based Optical Sensors

- Objective : To create a sensor for detecting trace amounts of aluminum ions.

- Methodology : this compound was covalently attached to methacrylate polymers to form a sensing membrane.

- Findings : The sensor demonstrated an impressive detection limit of for aluminum ions, with minimal interference from other cations .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biological Research | Detection of aluminum in brain tissues | Confirmed presence linked to neurodegenerative diseases |

| Vaccine Research | Tracking aluminum adjuvants | Visualized phagocytosis in immune cells |

| Environmental Science | Assessing aluminum uptake in plants | Quantitative correlation with root exposure |

| Sensor Technology | Development of optical sensors | High sensitivity and selectivity for aluminum ions |

Mécanisme D'action

The mechanism by which Lumogallion exerts its effects involves the formation of a stable complex with aluminum ions. The binding of aluminum to this compound induces a conformational change in the dye molecule, resulting in enhanced fluorescence. This fluorescence can be detected and measured using spectroscopic techniques, allowing for the sensitive and selective detection of aluminum ions .

Comparaison Avec Des Composés Similaires

Morin: Another fluorescent dye used for aluminum detection, but with lower sensitivity compared to Lumogallion.

Aluminon: A reagent used for aluminum detection, but it lacks the fluorescence properties of this compound.

Uniqueness of this compound: this compound stands out due to its high sensitivity and selectivity for aluminum ions. Unlike other dyes, this compound forms a highly fluorescent complex with aluminum, making it a preferred choice for applications requiring precise and accurate detection of aluminum .

Activité Biologique

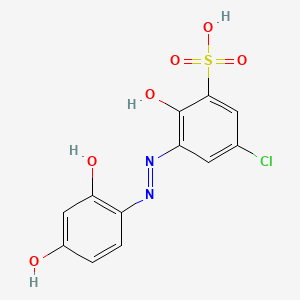

Lumogallion, chemically known as 4-chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulphonic acid, is a fluorescent molecular probe widely used for detecting aluminum in various biological systems. Its unique properties enable researchers to visualize aluminum's presence in cells and tissues, particularly in the context of immunological studies and neurobiology. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and relevant case studies.

This compound operates primarily as a fluorescent probe that selectively binds to aluminum ions. Upon binding, it emits fluorescence, allowing for the visualization of aluminum in cellular environments. The mechanism involves the formation of a complex between this compound and aluminum ions, which can be detected using fluorescence microscopy. This property has made this compound an invaluable tool in studying aluminum's role in various biological processes.

Applications in Biological Research

This compound has been utilized in numerous studies to investigate the effects of aluminum exposure on different cell types and tissues:

- Cellular Imaging : this compound has been employed to visualize aluminum accumulation in THP-1 monocytic cells. In one study, THP-1 cells co-cultured with aluminum adjuvants showed significant intracellular this compound-positive particulates, indicating high levels of aluminum uptake .

- Neurobiology : Research has demonstrated this compound's effectiveness in identifying aluminum deposits in brain tissues associated with neurodegenerative diseases such as Alzheimer's disease and autism spectrum disorders. Studies reported aluminum localization in human brain tissues using this compound staining, revealing its potential link to neurotoxic effects .

- Reproductive Studies : this compound has also been used to detect aluminum in reproductive tissues of animal models. For instance, it identified aluminum accumulation in the reproductive organs of Wistar rats exposed to dietary aluminum .

Case Studies

Several case studies highlight the biological implications of this compound's use:

- Aluminum Detection in Human Brain Tissue : A study utilized this compound to identify aluminum deposits in brain tissues from patients diagnosed with sporadic Alzheimer's disease. The findings suggested a correlation between aluminum accumulation and neurodegenerative pathology .

- Impact on Cellular Function : In a study examining soybean roots, this compound was used to demonstrate that aluminum could accumulate at cell nuclei, potentially disrupting mitotic activity and affecting root growth . This indicates that this compound can provide insights into how aluminum interferes with cellular functions.

- Fluorescence Microscopy Innovations : Researchers developed advanced fluorescence microscopy techniques using this compound to enhance the detection sensitivity of aluminum ions. This included optimizing staining protocols and using autofluorescence quenching agents to improve imaging clarity .

Data Summary

The following table summarizes key findings from studies involving this compound:

| Study Reference | Cell Type / Model | Findings | Key Observations |

|---|---|---|---|

| Mold et al., 2016 | THP-1 Cells | High intracellular aluminum levels | Dull orange/brown fluorescence indicating significant uptake |

| Mirza et al., 2017 | Human Brain Tissue | Aluminum localization linked to Alzheimer's | Visualization of deposits correlated with neurodegeneration |

| Kataoka et al., 1997 | Soybean Roots | Aluminum accumulation at nuclei | Disruption of mitotic activity observed |

Propriétés

IUPAC Name |

5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O6S/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17/h1-5,16-18H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKYOGBGHUUFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319092 | |

| Record name | Lumogallion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4386-25-8 | |

| Record name | Lumogallion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumogallion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lumogallion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.